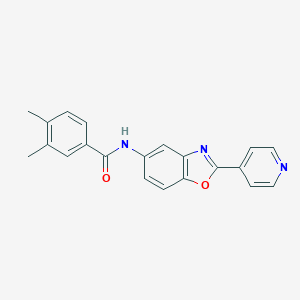![molecular formula C15H11ClN2O3S B278585 Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278585.png)
Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate is a chemical compound that belongs to the class of thiophene carboxylates. It is a synthetic compound that has been extensively studied due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of cancer cells and microorganisms by interfering with their DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of microorganisms. The compound has also been shown to have low toxicity to normal cells, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate in lab experiments include its high purity, low toxicity, and potential applications in various scientific research fields. However, the limitations of using this compound include its high cost and the need for further optimization of its synthesis method.
Direcciones Futuras
There are several future directions for the research and development of Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate. These include:
1. Optimization of the synthesis method to reduce the cost and increase the yield of the compound.
2. Investigation of the compound's potential use as a fluorescent probe for imaging cells.
3. Further studies on the compound's mechanism of action and its potential applications in cancer treatment and microbial control.
4. Development of new derivatives and analogs of the compound to improve its efficacy and reduce its toxicity.
5. Investigation of the compound's potential use in other scientific research fields, such as materials science and catalysis.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various scientific research fields. Its synthesis method has been optimized to ensure high yields and purity. The compound has been shown to exhibit anticancer, antifungal, and antibacterial properties, and has low toxicity to normal cells. Further research is needed to fully understand the compound's mechanism of action and to develop new derivatives and analogs with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate involves the reaction of 2-chlorobenzoyl isocyanate with 3-methyl-2-thiophenecarboxylic acid. The resulting intermediate is then reacted with methyl cyanoacetate to obtain the final product. The synthesis of this compound has been optimized to ensure high yields and purity.
Aplicaciones Científicas De Investigación
Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. The compound has also been studied for its potential use as a fluorescent probe for imaging cells.
Propiedades
Fórmula molecular |
C15H11ClN2O3S |
|---|---|
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C15H11ClN2O3S/c1-8-10(7-17)14(22-12(8)15(20)21-2)18-13(19)9-5-3-4-6-11(9)16/h3-6H,1-2H3,(H,18,19) |
Clave InChI |
JTSRPNZMHQFSCB-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2Cl)C(=O)OC |
SMILES canónico |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B278502.png)
![Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278503.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B278506.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278509.png)
![2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B278510.png)

![N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B278515.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278517.png)
![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)

![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B278525.png)
![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B278526.png)
![N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278528.png)
